molecular formula C19H22N6O3 B2634845 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-11-6

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2634845
CAS RN: 1396857-11-6
M. Wt: 382.424
InChI Key: WXNDEAGOXMIEJJ-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often synthesized as part of efforts to discover new drugs, particularly for cancer treatment .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminopyrimidines with various reagents . For example, 5-acetyl-4-aminopyrimidines can be acylated with carboxylic anhydrides or acid chlorides, and then cyclized to form pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides can result in the formation of pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis Approaches

A diverse range of synthetic approaches for derivatives of 3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and related compounds has been explored, demonstrating the chemical flexibility and potential for structural variation within this class of compounds. For instance, Bazgir et al. (2008) reported a three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing an efficient process under solvent-free conditions (Bazgir et al., 2008). Additionally, Dabiri et al. (2007) developed a novel, one-pot, microwave-assisted synthesis method for Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, emphasizing the method's efficiency and high yield (Dabiri et al., 2007).

Structural Variations and Transformations

Structural diversity is a key feature in the development of these compounds, with various transformations yielding different derivative structures. For instance, Furrer et al. (1994) synthesized new antithrombotic compounds with beneficial cerebral and peripheral effects from a representative compound, demonstrating the potential therapeutic applications of these derivatives (Furrer et al., 1994). Similarly, Sirakanyan et al. (2018) developed new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile, highlighting the versatility in creating novel structures (Sirakanyan et al., 2018).

Potential Applications

Bioactivity and Antioxidant Properties

The structural similarity of these compounds to bioactive entities like purines and pteridines suggests potential biological activity. For example, Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, indicating the potential medicinal applications of these compounds (Cahyana et al., 2020).

Mechanism of Action

Compounds similar to “3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” have been studied for their ability to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .

properties

IUPAC Name

6-benzyl-2-(2-morpholin-4-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c26-17-15-12-21-18(20-6-7-24-8-10-28-11-9-24)22-16(15)23-19(27)25(17)13-14-4-2-1-3-5-14/h1-5,12H,6-11,13H2,(H2,20,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNDEAGOXMIEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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